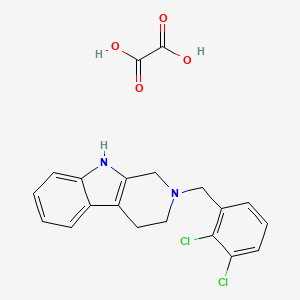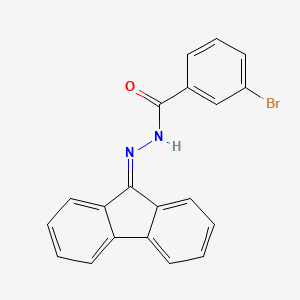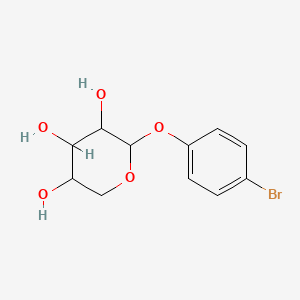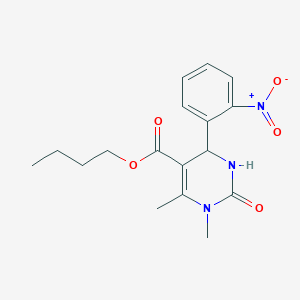
2-(2,3-dichlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dichlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline oxalate, also known as harmine, is a natural beta-carboline alkaloid that is found in various plants, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been extensively studied for its various pharmacological properties, including anti-inflammatory, antioxidant, antitumor, antiviral, and neuroprotective effects.
科学研究应用
Harmine has been extensively studied for its various pharmacological properties, including anti-inflammatory, antioxidant, antitumor, antiviral, and neuroprotective effects. Harmine has been shown to inhibit the activity of various enzymes, including monoamine oxidase A (MAO-A), cyclin-dependent kinases (CDKs), and protein kinase C (PKC). Harmine has also been shown to activate the Wnt/beta-catenin signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
作用机制
Harmine exerts its pharmacological effects by interacting with various molecular targets in the body. Harmine inhibits the activity of MAO-A, which is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A activity, 2-(2,3-dichlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline oxalate increases the levels of these neurotransmitters in the brain, which can improve mood, cognition, and memory. Harmine also inhibits the activity of CDKs, which are involved in cell cycle progression and DNA replication. By inhibiting CDK activity, 2-(2,3-dichlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline oxalate can induce cell cycle arrest and apoptosis in cancer cells. Harmine also activates the Wnt/beta-catenin signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
Harmine has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, antitumor, antiviral, and neuroprotective effects. Harmine has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha), in immune cells. Harmine has also been shown to scavenge free radicals and inhibit lipid peroxidation, which can prevent oxidative damage to cells and tissues. Harmine has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, colon, and prostate cancer cells. Harmine has also been shown to inhibit the replication of various viruses, including herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1). Harmine has been shown to protect neurons from oxidative stress and excitotoxicity, which can prevent neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
Harmine has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. Harmine is readily available from natural sources such as Banisteriopsis caapi and Peganum harmala, and can also be synthesized using various methods. Harmine has a low toxicity profile and is generally well-tolerated in animals and humans. However, 2-(2,3-dichlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline oxalate has several limitations for lab experiments, including its poor solubility in water and its tendency to degrade in acidic or basic conditions. Harmine also exhibits low bioavailability, which can limit its efficacy in vivo.
未来方向
Harmine has several potential future directions for research, including its use as a therapeutic agent for various diseases. Harmine has been shown to exhibit anti-inflammatory, antioxidant, antitumor, antiviral, and neuroprotective effects, which make it a promising candidate for the treatment of various diseases such as cancer, viral infections, and neurodegenerative diseases. Harmine has also been shown to activate the Wnt/beta-catenin signaling pathway, which plays a crucial role in stem cell differentiation and tissue regeneration. Harmine has the potential to be used as a regenerative medicine agent for tissue repair and regeneration. Further research is needed to explore the full therapeutic potential of 2-(2,3-dichlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline oxalate and its underlying mechanisms of action.
合成方法
Harmine can be synthesized using various methods, including the Pictet-Spengler reaction, Bischler-Napieralski reaction, and Leimgruber-Batcho indole synthesis. The most commonly used method for 2-(2,3-dichlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline oxalate synthesis is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone in the presence of a Lewis acid catalyst. The reaction yields 2-(2,3-dichlorobenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline oxalate as a racemic mixture, which can be resolved into its enantiomers using chiral chromatography.
属性
IUPAC Name |
2-[(2,3-dichlorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2.C2H2O4/c19-15-6-3-4-12(18(15)20)10-22-9-8-14-13-5-1-2-7-16(13)21-17(14)11-22;3-1(4)2(5)6/h1-7,21H,8-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOZEHGFYUQSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C3=CC=CC=C3N2)CC4=C(C(=CC=C4)Cl)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-bromophenyl)-1-{[(4-fluorophenyl)amino]carbonyl}vinyl)-2-fluorobenzamide](/img/structure/B5085296.png)


![ethyl 1-[4-methoxy-3-(methoxymethyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5085322.png)
![3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)
![1-{3'-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]-3-biphenylyl}ethanone](/img/structure/B5085344.png)

![8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5085360.png)
![dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate)](/img/structure/B5085363.png)
![6-ethyl-2-[(4-isopropylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5085377.png)
![methyl N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B5085378.png)
![1-[3-(2,6-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5085381.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5085388.png)
